molecular formula C12H16N2O4S B8323185 2-[3-(2-Oxo-1-imidazolidinyl)phenyl]ethyl methanesulfonate

2-[3-(2-Oxo-1-imidazolidinyl)phenyl]ethyl methanesulfonate

Cat. No.: B8323185
M. Wt: 284.33 g/mol
InChI Key: XQVVUPRFCRCTAO-UHFFFAOYSA-N
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Description

2-[3-(2-Oxo-1-imidazolidinyl)phenyl]ethyl methanesulfonate is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

2-[3-(2-oxoimidazolidin-1-yl)phenyl]ethyl methanesulfonate

InChI

InChI=1S/C12H16N2O4S/c1-19(16,17)18-8-5-10-3-2-4-11(9-10)14-7-6-13-12(14)15/h2-4,9H,5-8H2,1H3,(H,13,15)

InChI Key

XQVVUPRFCRCTAO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC(=CC=C1)N2CCNC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-[3-(2-Hydroxyethyl)phenyl]-2-imidazolidinone was suspended in DMF (4 vol) and heated to 35° C. until a clear solution was obtained. Triethylamine (1 vol) was added dropwise at 30° C. over 15 minutes. The mixture was cooled to 20° C. and methanesulfonyl chloride (0.46 vol) was added 30 mins. The resulting suspension was stirred at 20° C. for 15 minutes. Dichloromethane (10 vol) was added, and the organic layer was washed with brine/water (1:1) (5 vol), and then water (3×5 vol). The organic phase was concentrated to 1 vol, and methanol was added (4 vol), if complete dissolution was not obtained, the mixture was heated to 35° C. in order to dissolve the solid. Methyl-t-butyl ether (10 vol) was added and the suspension was left to stand for 18 hours at room temperature. The suspension was filtered; the filter-cake was washed with methyl-t-butyl ether (2 vol). The solid was dried at 40° C. for 18 hours to give the title compound (70% th).
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Synthesis routes and methods II

Procedure details

Alternatively, 1-[3-(2-hydroxyethyl)phenyl]-2-imidazolidinone was suspended in acetonitrile (5 vol) at room temperature and under nitrogen. Triethylamine (1 vol) was added dropwise over 15 minutes. The mixture was cooled to 0° C. and methanesulfonyl chloride (0.73 vol) was added over 30 minutes. The reaction mixture was stirred at room temperature for 2 hours, then diluted with ethyl acetate (10 vol). The mixture was washed with a saturated solution of ammonium chloride (2×3 vol), followed by water-brine 1:1 (2×3 vol). The organic phase was concentrated to 5 vol, ethyl acetate (5 vol) was added and the solution was evaporated to dryness, yielding the title compound as a cream-coloured solid (yield: 90% th).
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